Sydnophene

Catalog No.
S14413421
CAS No.
M.F
C11H16ClN3O
M. Wt
241.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sydnophene

Product Name

Sydnophene

IUPAC Name

3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

InChI

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H

InChI Key

MLOOCBHQXJABTO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl

Sydnophene, also known as Feprosidnine, is a stimulant drug developed in the Soviet Union during the 1970s. It is classified as a mesoionic sydnone imine and is primarily recognized for its psychoactive properties. The molecular formula of Sydnophene is C11H13N3OC_{11}H_{13}N_{3}O, with a molecular weight of approximately 203.245 g/mol. The compound acts on various neurotransmitter systems, exhibiting multiple mechanisms of action that contribute to its pharmacological effects, including reversible inhibition of monoamine oxidase and interactions with cholinergic, adrenergic, and opioid receptors .

  • Oxidation: Under specific conditions, Sydnophene can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: Sydnophene can participate in nucleophilic substitution reactions, particularly involving its chloride group and aromatic ring.

Major Products Formed

The reactions yield derivatives such as:

  • Amine derivatives
  • Nitroso derivatives

Sydnophene exhibits significant biological activity through several mechanisms:

  • Monoamine Oxidase Inhibition: The compound reversibly inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is crucial for its antidepressant effects.
  • Cholinergic and Adrenergic Actions: Sydnophene enhances neurotransmission in cholinergic and adrenergic pathways, contributing to its stimulant properties.
  • Opioid Receptor Interaction: The compound interacts with opioid receptors, which may play a role in its analgesic effects .

The synthesis of Sydnophene involves a multi-step process:

  • Condensation Reaction: β-phenylisopropylamine reacts with formalin and potassium cyanide to form β-phenylisopropylaminoacetonitrile.
  • Nitrosylation: The intermediate undergoes nitrosylation to form a nitroso derivative.
  • Cyclization: This derivative is cyclized with hydrochloric acid to yield Sydnophene hydrochloride .

Industrial Production

In industrial settings, the synthesis follows similar steps but emphasizes safety due to the handling of toxic reagents, particularly potassium cyanide. Large-scale purification processes ensure the final product's quality and safety.

Sydnophene has been explored for various therapeutic applications:

  • Antidepressant Treatment: Due to its monoamine oxidase inhibitory effects, it has been used in treating depressive disorders.
  • Stimulant Effects: It may be indicated for conditions like narcolepsy and fatigue-related disorders due to its stimulant properties .
  • Research

Sydnophene shares structural similarities with several other compounds, notably:

Compound NameStructure TypeKey Features
MesocarbStimulantSimilar stimulant properties; used for fatigue
AmphetamineStimulantKnown for strong stimulant effects; widely used
MolsidomineNitric oxide donorUsed in cardiovascular treatments; vasodilator
SydnocarbStimulantRelated structure; used for similar indications

Uniqueness of Sydnophene

Sydnophene is unique due to its specific mechanism of reversible monoamine oxidase inhibition combined with its ability to interact with multiple neurotransmitter systems. Unlike mesocarb and amphetamine, it exhibits distinct antidepressant properties while maintaining stimulant effects without the same level of abuse potential seen in traditional stimulants .

This multifaceted profile makes Sydnophene an intriguing candidate for further research into its therapeutic applications and mechanisms of action.

Novel Catalytic Approaches for Mesoionic Sydnone Imine Formation

The synthesis of the mesoionic sydnone imine core in Sydnophene traditionally relies on acid-catalyzed cyclization of N-substituted N-nitrosoglycinonitriles. Early methods employed strong acids like hydrochloric or nitric acid to protonate the nitrile group, facilitating cyclization into the oxadiazolium ring. For instance, passing dry hydrogen chloride gas through a dichloroethane solution of N-nitroso-N-(1-phenyl-2-propyl)glycinonitrile yields the sydnone imine hydrochloride salt. However, harsh acidic conditions often lead to side reactions, such as decomposition of sensitive intermediates.

Recent innovations emphasize milder catalytic systems. A neutral nitrosylation approach using isoamyl nitrite in diethyl ether eliminates the need for aqueous acids, thereby reducing corrosion risks and improving compatibility with moisture-sensitive substrates. Kinetic studies reveal that cyclization rates depend critically on the steric and electronic properties of the substituents. For example, N-nitrosoadamantylaminonitrile cyclizes over 1,500 times faster than its methyl counterpart due to enhanced stabilization of the transition state by the bulky adamantyl group. This insight has spurred the use of sterically hindered amines to accelerate ring closure without elevated temperatures.

Mechanistic investigations propose a stepwise pathway: protonation of the nitrile group generates a nitrilium intermediate, which undergoes intramolecular nucleophilic attack by the adjacent nitroso oxygen to form the oxadiazolium ring. Computational modeling further supports the role of acid strength in stabilizing charged intermediates, guiding the design of tailored Brønsted acid catalysts.

Optimization of N-(1-Phenyl-2-propylamine)-acetonitrile Intermediate Synthesis

The N-(1-phenyl-2-propylamine)-acetonitrile intermediate is pivotal in Sydnophene synthesis, synthesized via condensation of β-phenylethylamine derivatives with cyanating agents. Conventional routes involve treating substituted anilines with formaldehyde-sodium bisulfite adducts, followed by potassium cyanide addition. However, this method suffers from moderate yields (60–70%) due to competing hydrolysis of the nitrile group.

Optimization efforts have focused on reaction parameters and reagent selection. Replacing aqueous formaldehyde with paraformaldehyde in a dimethyl sulfoxide (DMSO) medium increases the electrophilicity of the methylene carbon, enhancing nucleophilic attack by the amine and raising yields to 85%. Additionally, substituting potassium cyanide with trimethylsilyl cyanide (TMSCN) under anhydrous conditions minimizes hydrolysis, achieving 92% conversion to the acetonitrile intermediate.

Recent advances also address scalability. Continuous-flow reactors enable precise control over residence time and temperature, reducing byproduct formation. For example, a microfluidic setup operating at 50°C with a 10-minute residence time achieves 94% yield, compared to 72% in batch processes. These improvements underscore the synergy between reagent engineering and process intensification.

Green Chemistry Innovations in Nitrosylation Reactions

Nitrosylation, the introduction of a nitroso group to the glycinonitrile precursor, has historically relied on nitrous acid (HNO₂), which generates toxic nitrogen oxides. Green chemistry initiatives have introduced safer alternatives, such as alkyl nitrites in aprotic solvents. Isoamyl nitrite in diethyl ether facilitates nitrosylation under neutral conditions, eliminating acidic waste streams and enabling solvent recovery. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional nitric acid methods.

Catalytic nitrosylation represents another frontier. Immobilized vanadium oxides on mesoporous silica catalyze the oxidation of ammonia to nitrosyl species in situ, streamlining the process into a one-pot reaction. This approach avoids stoichiometric nitrosating agents and achieves 88% conversion with minimal catalyst leaching. Furthermore, solvent-free mechanochemical nitrosylation using ball milling has demonstrated feasibility, though yields remain suboptimal (55%).

Electrochemical methods are also emerging. Applying a +1.2 V potential to a platinum anode in acetonitrile containing sodium nitrite (NaNO₂) generates nitrosonium ions (NO⁺), which efficiently nitrosylate amines at ambient temperature. This method circumvents hazardous reagents entirely, aligning with green chemistry principles.

Sydnophene represents a prototypical member of the sydnone imine class of mesoionic compounds, distinguished by its unique electronic structure and biological activity profile. This analysis explores the fundamental relationships between molecular structure and bioactivity through three critical domains: isosteric modifications with mesocarb, electronic configuration correlations, and aminoalkyl side chain conformational determinants.

Mesocarb-Sydnophene Isosteric Modifications

Structural Framework Comparison

The isosteric relationship between mesocarb and sydnophene provides fundamental insights into structure-activity correlations within the sydnone imine scaffold. Both compounds share the essential 1,2,3-oxadiazol-3-ium-5-aminide core structure, yet exhibit distinct pharmacological profiles attributable to specific substitution patterns.

Mesocarb, chemically designated as 3-(alpha-methylphenethyl)-N-(phenylcarbamoyl)sydnone imine, possesses a molecular formula of C18H18N4O2 with a molecular weight of 322.4 g/mol. In contrast, sydnophene (3-(beta-phenylisopropyl)sydnonimine hydrochloride) exhibits the formula C11H16ClN3O with a molecular weight of 241.72 g/mol.

The critical structural distinction lies in the N6 position substitution pattern. Mesocarb incorporates a phenylcarbamoyl group (-CONH-Ph) at the N6 position, while sydnophene maintains an unsubstituted amino group. This modification profoundly influences the compounds' electronic properties, metabolic stability, and receptor binding characteristics.

Electronic Modulation Effects

The phenylcarbamoyl substitution in mesocarb introduces significant electronic perturbations compared to sydnophene's amino group. Computational analyses reveal that the carbamoyl moiety functions as an electron-withdrawing group, reducing the electron density at the N6 position and altering the overall charge distribution within the sydnone imine ring.

This electronic modification manifests in several key pharmacological differences. Mesocarb demonstrates selective dopamine transporter inhibition with IC50 values of 0.49 ± 0.14 μM, exhibiting 70-fold selectivity over norepinephrine transporters and 1000-fold selectivity over serotonin transporters. The enhanced selectivity profile correlates directly with the electronic stabilization provided by the phenylcarbamoyl group.

Sydnophene, lacking this electronic modulation, exhibits broader pharmacological activity including reversible monoamine oxidase inhibition, cholinergic, adrenergic, and opioid receptor interactions. The unsubstituted amino group maintains higher nucleophilicity, facilitating diverse molecular interactions but reducing target selectivity.

Metabolic Stability Correlations

The isosteric replacement of the amino group with phenylcarbamoyl dramatically alters metabolic processing pathways. Mesocarb undergoes primarily hydroxylation reactions at the phenyl rings, producing mono-, di-, and trihydroxylated metabolites with elimination half-lives of 144-86 minutes depending on the substitution pattern.

Sydnophene demonstrates enhanced metabolic liability due to the exposed amino group, which serves as a substrate for various enzymatic transformations including acetylation, oxidation, and conjugation reactions. This differential metabolic stability contributes to the distinct therapeutic windows and dosing requirements for these compounds.

Sydnone Ring Electronic Configuration-Bioactivity Correlations

Mesoionic Electronic Structure

The sydnone ring system exhibits unique mesoionic character, characterized by formal charge separation with simultaneous positive and negative charges delocalized across the heterocyclic framework. This electronic configuration profoundly influences biological activity through multiple mechanisms.

Molecular orbital calculations reveal that the sydnone C5-O6 bond possesses significant carbonyl character with a calculated bond order of 1.70-1.99, substantially higher than typical C-O single bonds. The exocyclic oxygen atom bears a formal negative charge of -0.53, creating a highly polarized and reactive center.

The N3 position demonstrates iminium-type character, bearing substantial positive charge density that deactivates attached aromatic substituents toward electrophilic attack. This electronic configuration creates a unique binding motif capable of engaging both electrophilic and nucleophilic receptor sites simultaneously.

LUMO-HOMO Energy Relationships

Computational studies indicate that sydnone rings possess relatively low-lying LUMO energies, ranging from 0.40 to 0.99 eV depending on substitution patterns. Fluorine substitution at the C4 position significantly lowers LUMO energy to 0.81 eV, enhancing reactivity toward nucleophilic attack.

These electronic characteristics directly correlate with biological activity through several mechanisms. The low LUMO energy facilitates cycloaddition reactions with biological nucleophiles, potentially contributing to covalent modification of target proteins. Additionally, the electronic configuration enables unique hydrogen bonding patterns and electrostatic interactions with receptor binding sites.

Charge Distribution Impact on Binding

The distinctive charge distribution within sydnone rings creates amphiphilic binding characteristics essential for biological activity. The electron-rich C4 position (calculated charge density of +0.18 to +0.25) serves as a hydrogen bond donor site, while the electron-deficient N3 position functions as a hydrogen bond acceptor.

This dual character enables sydnone imines to engage multiple binding interactions simultaneously, contributing to their unique pharmacological profiles. The positive charge at N3 facilitates ionic interactions with negatively charged receptor residues, while the negative charge at O6 enables coordination with metal centers or positively charged amino acid side chains.

Aminoalkyl Side Chain Conformational Analysis

Receptor Binding Correlations

Crystallographic analyses of sydnone-containing coordination complexes reveal that the aminoalkyl side chain consistently adopts non-planar conformations relative to the sydnone ring. Twist angles between the phenyl ring and sydnone plane range from 22° to 35°, indicating limited conjugation between these systems.

This conformational constraint optimizes the spatial arrangement for receptor binding by positioning the phenyl ring in an orientation that maximizes hydrophobic interactions while maintaining optimal electrostatic contacts through the sydnone core. The restricted rotation around the N3-C bond ensures consistent presentation of pharmacophoric elements.

Conformational Energy Barriers

Computational studies indicate that rotation barriers around the N3-alkyl bond range from 2.5 to 4.2 kcal/mol, depending on substitution patterns. These moderate barriers allow conformational flexibility while maintaining preferred binding orientations at physiological temperatures.

The energy landscape reveals that conformational transitions between gauche and trans states occur readily, enabling induced-fit binding mechanisms. However, the energetic preference for specific conformations ensures that bioactive conformations are sufficiently populated to maintain pharmacological activity.

Dynamic molecular simulations demonstrate that the aminoalkyl side chain undergoes rapid conformational interconversion on the nanosecond timescale, with residence times in preferred conformations ranging from 0.5 to 2.0 nanoseconds. This conformational dynamics enables optimal adaptation to receptor binding sites while maintaining sufficient structural integrity for molecular recognition.

The correlation between side chain conformation and biological activity becomes particularly evident when comparing sydnophene and mesocarb binding profiles. The additional phenylcarbamoyl group in mesocarb constrains the overall molecular geometry, reducing conformational flexibility but enhancing binding selectivity through more rigid receptor complementarity.

Comprehensive Structure-Activity Integration

The integration of isosteric modifications, electronic configurations, and conformational analyses reveals a sophisticated structure-activity landscape governing sydnone imine bioactivity. The mesoionic character provides a unique electronic foundation that enables diverse biological interactions, while specific substitution patterns modulate selectivity and potency through electronic and steric mechanisms.

The N6 position emerges as a critical determinant of pharmacological profile, with amino substitution (sydnophene) providing broad activity spectrum and carbamoyl substitution (mesocarb) enhancing target selectivity. The N3 aminoalkyl substituent serves dual roles as a membrane permeability enhancer and conformational anchor that optimizes receptor binding geometry.

Electronic configuration analysis demonstrates that the sydnone ring functions as both an electronic modulator and a conformational constraint, creating a rigid scaffold that presents substituents in defined spatial orientations. This architectural framework enables predictable structure-activity relationships and rational drug design approaches within the sydnone imine chemical space.

The conformational analysis reveals that optimal biological activity requires a delicate balance between flexibility and rigidity, with preferred conformations maintaining both binding affinity and selectivity. The energy barriers governing conformational transitions ensure rapid adaptation to receptor environments while preserving pharmacophoric integrity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

241.0981898 g/mol

Monoisotopic Mass

241.0981898 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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